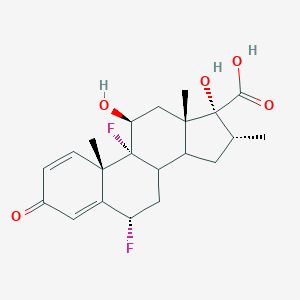

(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

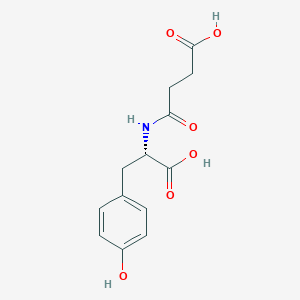

Fluticasone 17β-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. This compound is formed through the metabolic breakdown of fluticasone propionate in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . It is known for its negligible glucocorticoid activity compared to its parent compound .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Fluticason-17β-Carbonsäure beinhaltet die Hydrolyse von Fluticasonpropionat. Dieser Prozess kann mit verschiedenen Methoden durchgeführt werden, darunter enzymatische Hydrolyse oder chemische Hydrolyse unter sauren oder basischen Bedingungen .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Fluticason-17β-Carbonsäure typischerweise die Verwendung von Festphasenextraktionstechniken, um die Verbindung aus biologischen Matrizen zu isolieren. Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS) werden häufig eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

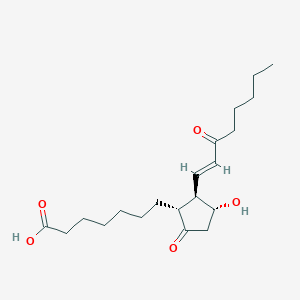

Arten von Reaktionen: Fluticason-17β-Carbonsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Verbindung weiter modifizieren, was möglicherweise zur Bildung anderer Metaboliten führt.

Reduktion: Obwohl seltener, können Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Diese Reaktion kann an verschiedenen Positionen des Moleküls stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Fluticason-17β-Carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

5. Wirkmechanismus

Fluticason-17β-Carbonsäure entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Glukokortikoidrezeptoren. Seine Aktivität ist deutlich niedriger als die von Fluticasonpropionat. Die Verbindung hemmt die Freisetzung von entzündungsfördernden Mediatoren wie Histaminen, Zytokinen und Eikosanoiden, indem sie die Produktion von Phospholipase-A2-inhibitorischen Proteinen (Lipocortina) induziert . Dies führt zu einer Reduktion der Entzündungsreaktion.

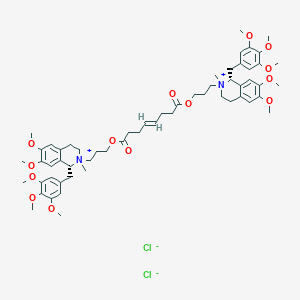

Ähnliche Verbindungen:

Fluticasonpropionat: Die Stammverbindung mit starken entzündungshemmenden Eigenschaften.

Fluticasonfuroat: Ein weiteres Derivat mit erhöhter Affinität für Glukokortikoidrezeptoren.

Budesonid: Ein Kortikosteroid mit ähnlichen Anwendungen, aber unterschiedlichen Stoffwechselwegen.

Einzigartigkeit: Fluticason-17β-Carbonsäure ist einzigartig aufgrund seiner spezifischen Bildung durch den Metabolismus von Fluticasonpropionat. Im Gegensatz zu seiner Stammverbindung hat es eine vernachlässigbare Glukokortikoidaktivität, wodurch es weniger wahrscheinlich ist, systemische Nebenwirkungen zu verursachen . Diese Eigenschaft macht es zu einer wichtigen Verbindung für die Untersuchung der pharmakokinetischen und Sicherheitsprofile von Kortikosteroidtherapien.

Wirkmechanismus

Fluticasone 17β-Carboxylic Acid exerts its effects primarily through its interaction with glucocorticoid receptors. its activity is significantly lower than that of fluticasone propionate. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and eicosanoids by inducing the production of phospholipase A2 inhibitory proteins (lipocortins) . This leads to a reduction in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.

Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.

Budesonide: A corticosteroid with similar applications but different metabolic pathways.

Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.

Eigenschaften

CAS-Nummer |

28416-82-2 |

|---|---|

Molekularformel |

C21H26F2O5 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

QSVBUQTYFQFEHC-FULJYSEXSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

Isomerische SMILES |

C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |

Kanonische SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.